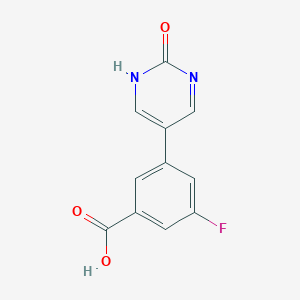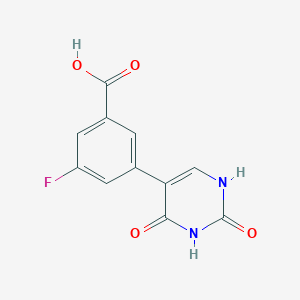![molecular formula C10H8N2O4S B6385774 (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% CAS No. 1261923-55-0](/img/structure/B6385774.png)
(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% (2,4-DHP) is a small molecule that has been studied extensively for its potential applications in the fields of organic synthesis, biochemistry, and pharmacology. 2,4-DHP is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is composed of two nitrogen atoms, four carbon atoms, and five oxygen atoms. It is a colorless solid at room temperature and has a melting point of 115-118 °C. 2,4-DHP has been used in a variety of scientific research applications and has been found to have a number of biochemical and physiological effects.
科学的研究の応用
(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as pyrimidine and thiophene derivatives. It has also been used as a building block for the synthesis of biologically active compounds, such as inhibitors of the enzyme dihydrofolate reductase. In addition, (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% has been used in the synthesis of fluorescent dyes and in the preparation of polymeric materials.
作用機序
The exact mechanism of action of (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% is not fully understood. However, it is believed that the molecule acts as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. In addition, (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% has been found to interact with a number of other enzymes, including cytochrome P450 and cyclooxygenase-2.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. In addition, (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% has been found to interact with a number of other enzymes, including cytochrome P450 and cyclooxygenase-2. In animal studies, (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% has been found to reduce inflammation and to have anti-cancer activity.
実験室実験の利点と制限
(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in a laboratory setting. In addition, (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% is relatively stable and has a low toxicity. However, one limitation is that (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% is not soluble in water, which can make it difficult to dissolve in aqueous solutions.
将来の方向性
There are a number of potential future directions for research involving (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%. One potential area of research is the development of new synthetic methods for the synthesis of (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% and its derivatives. Another area of research is the study of the biochemical and physiological effects of (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% and its derivatives. In addition, future research could focus on the development of new applications for (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%, such as its use as a potential drug for the treatment of various diseases. Finally, research could focus on the development of new methods for the detection and quantification of (2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% in biological samples.
合成法
(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% can be synthesized in a number of ways. One method involves the reaction of 2,4-dichloropyrimidine with methoxycarbonyl thiophen-3-yl bromide in the presence of a base, such as potassium carbonate. This method yields a 95% pure product. Another method involves the reaction of 2,4-dichloropyrimidine with methoxycarbonyl thiophen-3-yl bromide in the presence of a palladium catalyst. This method yields a 98% pure product.
特性
IUPAC Name |
methyl 4-(2,4-dioxo-1H-pyrimidin-5-yl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S/c1-16-9(14)7-2-5(4-17-7)6-3-11-10(15)12-8(6)13/h2-4H,1H3,(H2,11,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNWORQLZBTSJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385732.png)










